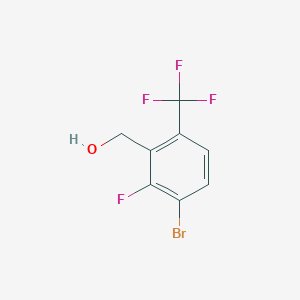

3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C8H5BrF4O . It is typically used in laboratory settings .

Synthesis Analysis

The synthesis of this compound could involve reactions at the benzylic position, which are important for synthesis problems . A related compound, 2-Fluoro-6-(trifluoromethyl)benzyl bromide, is available commercially , suggesting that a similar synthesis pathway may be used.Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with bromo, fluoro, and trifluoromethyl groups, as well as a benzylic alcohol group .Chemical Reactions Analysis

Reactions at the benzylic position are key to the chemistry of this compound . These can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 273.02 .Applications De Recherche Scientifique

Fluorination Reactions and Heterocycle Synthesis

- A mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines has been developed, utilizing commercially available Selectfluor to trigger electrophilic cyclisations, affording fluorinated heterocycles with 1,3-disubstitution. The dual role of the reagent as a fluorine source and a base is crucial for reactivity, illustrating the compound's utility in the synthesis of fluorinated heterocycles (Parmar & Rueping, 2014).

Oxidative Rearrangement

- Oxidative rearrangement of benzyl alcohols with difluoro(p-trifluoromethylphenyl)-λ3-bromane in chloroform at room temperature selectively yields aryl fluoromethyl ethers, likely via a 1,2-shift of aryl groups from benzylic carbon to oxygen atoms. This showcases the role of halosubstituted benzyl alcohols in oxidative rearrangements leading to fluoromethyl ethers (Ochiai, Yoshimura, & Miyamoto, 2009).

Carbonyl Addition Reactions

- The generation and subsequent carbonyl addition reactions of dibromofluoromethyllithium, derived from tribromofluoromethane, have been applied to the stereoselective synthesis of fluoro olefins and 2-bromo-2-fluoro-1,3-alkanediols. This illustrates the compound's utility in generating fluorinated alcohol derivatives and their conversion to valuable synthetic intermediates (Shimizu et al., 1998).

Trifluoroethylation of Organoboronic Acids

- The trifluoroethylation of organoboronic acids and esters has been explored, demonstrating the significance of introducing fluorinated moieties into organic molecules, which can profoundly change their biological activities. This research underscores the versatility of fluorinated compounds in medicinal chemistry and drug design (Zhao & Hu, 2012).

Photocatalytic Decomposition

- Studies on the photocatalytic decomposition of halosubstituted benzyl alcohols on semiconductor particles in aqueous media highlight the potential environmental applications of these compounds in the degradation of pollutants and the synthesis of less harmful substances (Wissiak, Šket, & Vrtacnik, 2000).

Safety and Hazards

Propriétés

IUPAC Name |

[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2,14H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUCPRBBTIZKMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)CO)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

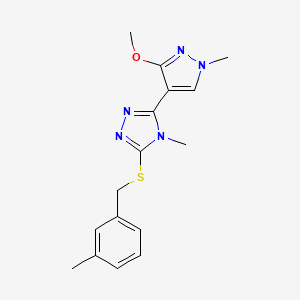

![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876820.png)

![5-chloro-2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876821.png)

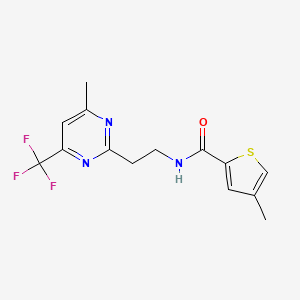

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2876824.png)

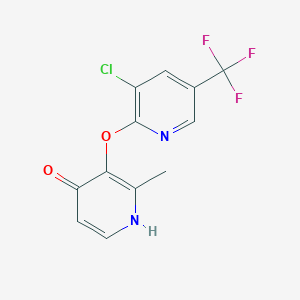

![Methyl 4-[(2,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2876828.png)

![3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2876831.png)